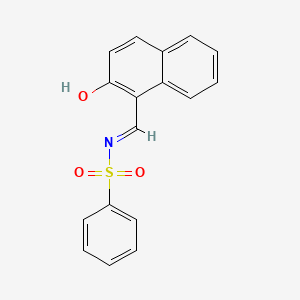

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide” is a chemical compound with the linear formula C19H16N2O2 . It is a part of the hydrazone Schiff base ligands .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 2-hydroxy-1-naphthaldehyde with suitably substituted benzaldehydes . The reaction typically involves refluxing the reactants in ethanol for several hours .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction and IR, NMR, and UV–Vis spectroscopic methods . The structure is characterized by the presence of HC=N, >C=O, and -OH (naphthyl) groups .Chemical Reactions Analysis

In a study, ZnO nanoparticles were entrapped by lignin modified with 2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid, a photoactive azo dye, to obtain photoresponsive nanoparticles for antimicrobial photodynamic therapy .Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.352 . Other physical and chemical properties such as melting point, IR, NMR, and UV–Vis spectra can be determined through various analytical methods .作用機序

Target of Action

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide is a Schiff base compound . Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . The primary targets of this compound are metal ions, particularly Al³⁺ ions .

Mode of Action

The compound interacts with its targets through a process known as chelation . Chelation involves the formation of multiple bonds between a polydentate ligand (in this case, the Schiff base) and a single central atom (usually a metal ion). This results in the formation of a ring-like complex, which can lead to changes in the properties of the metal ion .

Biochemical Pathways

Schiff bases are known to exhibit photochromic and thermochromic characteristics . This suggests that they may influence light and heat-responsive biochemical pathways.

Result of Action

The formation of chelate complexes with metal ions can alter the ions’ properties and affect their interactions with other molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide. Factors such as pH, temperature, and the presence of other ions can affect the compound’s ability to form chelate complexes .

将来の方向性

The compound and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of novel Europium complexes with notable properties . These complexes exhibited moderate DPPH radical scavenging activity and fluorescence properties . Therefore, future research could explore these and other potential applications further.

特性

IUPAC Name |

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-22(20,21)14-7-2-1-3-8-14/h1-12,19H/b18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCKULJGBMKWIA-LDADJPATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2390969.png)

![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)

![1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one](/img/structure/B2390976.png)

![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)